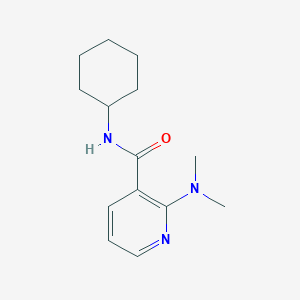
N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a widely studied compound in the field of pharmacology and neuroscience due to its potential therapeutic applications.
作用机制
N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide acts as a competitive antagonist of the cannabinoid receptors CB1 and CB2. It binds to the receptors and prevents the binding of endocannabinoids, which are natural ligands of the receptors. By blocking the receptors, this compound inhibits the downstream signaling pathways that are activated by endocannabinoids. This leads to a reduction in the effects of endocannabinoids on various physiological processes.
Biochemical and Physiological Effects:
The blockade of cannabinoid receptors by this compound has been shown to have various biochemical and physiological effects. In the nervous system, it has been shown to reduce the analgesic, anxiolytic, and antidepressant effects of endocannabinoids. In the immune system, it has been shown to reduce the anti-inflammatory and immunomodulatory effects of endocannabinoids. In the cardiovascular system, it has been shown to reduce the vasodilatory and hypotensive effects of endocannabinoids.
实验室实验的优点和局限性
N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of the cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. It is also a stable compound that can be easily synthesized and purified. However, there are some limitations to its use. It has a short half-life, which requires frequent dosing in experiments. It can also have off-target effects on other receptors, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases such as chronic pain, anxiety, and neurodegenerative diseases. Another direction is to develop more selective and potent antagonists of the cannabinoid receptors that can overcome the limitations of this compound. Additionally, further studies are needed to fully understand the endocannabinoid system and its role in various physiological processes.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid receptor antagonist that has been widely studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a valuable tool for studying the endocannabinoid system and has potential therapeutic applications in various diseases. Further studies are needed to fully understand its effects and develop more selective and potent antagonists of the cannabinoid receptors.
合成方法
The synthesis of N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide involves a multistep process that starts with the reaction of 2-bromo-5-chloropyridine with morpholine to form 2-bromo-5-chloro-6-morpholin-4-ylpyridine. This compound is then reacted with 3-acetamidopropylamine to produce this compound, which is this compound. The final product is purified through column chromatography to obtain a white crystalline powder.
科学研究应用
N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological conditions. It is used as a tool to block the cannabinoid receptors and investigate the effects of endocannabinoids on different systems such as the nervous, immune, and cardiovascular systems. This compound has been used to study the role of the endocannabinoid system in pain, anxiety, depression, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
N-(3-acetamidopropyl)-6-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-12(20)16-5-2-6-17-15(21)13-3-4-14(18-11-13)19-7-9-22-10-8-19/h3-4,11H,2,5-10H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVLDORZDPAFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNC(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)
![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)


![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)
